Travoprost

Catalog No.
S545727
CAS No.
157283-68-6
M.F
C26H35F3O6
M. Wt
500.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Travoprost

CAS Number

157283-68-6

Product Name

Travoprost

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate

Molecular Formula

C26H35F3O6

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1

InChI Key

MKPLKVHSHYCHOC-AHTXBMBWSA-N

SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O

Solubility

16 mg/ml at 25.0°C
7.59e-03 g/L

Synonyms

(((1R)-(1alpha(Z),2beta(1E,3R*),3alpha,5alpha))-7-(3,5-dihydroxy-2-(3-hydroxy-4-(3-trifluoromethyl)phenoxy)-1-butenyl)cyclopentyl)-5-heptenoic acid, 1-methylethyl ester, AL 6221, AL-6221, AL6221, Travatan, Travatan Z, travoprost, Z, Travatan

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O

Description

The exact mass of the compound Travoprost is 500.2386 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >16 mg/ml at 25.0°c7.59e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Prostaglandins, Synthetic - Prostaglandins F, Synthetic - Cloprostenol. It belongs to the ontological category of prostaglandins Falpha in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Travoprost is a prodrug, meaning it becomes active once metabolized in the eye. The active metabolite increases the outflow of aqueous humor, the fluid that fills the front chamber of the eye. This reduction in fluid volume helps to lower IOP [1]. Researchers are still investigating the exact cellular pathways involved in Travoprost's mechanism of action, but it's believed to involve activation of specific receptors that regulate outflow facility.

*Travoprost's effect on aqueous humor outflow: Study on Travoprost's mechanism of action:

Efficacy Studies

Numerous clinical trials have evaluated Travoprost's effectiveness in lowering IOP compared to other medications and placebo. These studies have shown Travoprost to be a safe and effective treatment for open-angle glaucoma and ocular hypertension [2, 3]. Ongoing research is comparing Travoprost to newer medications and combination therapies to determine the most optimal treatment strategies for different types of glaucoma.

*Clinical trial comparing Travoprost to Timolol: Comparison of Travoprost and Timolol: *Clinical trial of Travoprost for ocular hypertension: Travoprost for ocular hypertension:

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid

XLogP3

4.1

Exact Mass

500.2386

LogP

4.6
4.6

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WJ68R08KX9

GHS Hazard Statements

Aggregated GHS information provided by 16 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 16 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 15 of 16 companies with hazard statement code(s):;
H302 (13.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (13.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (73.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (13.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (13.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (13.33%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Travoprost ophthalmic solution is indicated for the reduction of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension [F3061, F3064, L5146]. Travoprost is also currently indicated for the decrease of elevated intraocular pressure in paediatric patients aged 2 months to < 18 years with ocular hypertension or paediatric glaucoma [L5146].
FDA Label
Decrease of elevated intraocular pressure in adult patients with ocular hypertension or open-angle glaucoma (see section 5.1). Decrease of elevated intraocular pressure in paediatric patients aged 3 years to < 18 years with ocular hypertension or paediatric glaucoma.
Decrease of intraocular pressure (IOP) in adult patients with open-angle glaucoma or ocular hypertension who are insufficiently responsive to topical beta-blockers or prostaglandin analogues.,
Decrease of elevated intraocular pressure in adult patients with ocular hypertension or open-angle glaucoma (see section 5.1).Decrease of elevated intraocular pressure in paediatric patients aged 2 months to < 18 years with ocular hypertension or paediatric glaucoma (see section 5.1).
Treatment of glaucoma
Treatment of glaucoma, Treatment of ocular hypertension

Pharmacology

Travoprost, an isopropyl ester prodrug, is a synthetic prostaglandin F2 alpha analog that is rapidly hydrolyzed by esterases in the cornea to its biologically active free acid [FDA Label]. The travoprost free acid is potent and highly selective for the FP prostanoid receptor [FDA Label].
Travoprost is a synthetic lipophilic isopropyl ester prodrug of the active compound travoprost free acid, a prostaglandin F2alpha analog with anti-glaucoma property. Upon administration, travoprost is hydrolysed to a free acid by corneal esterases, and then selectively stimulating the prostaglandin F (FP prostanoid) receptor, thereby increasing the uveoscleral outflow which leads to a reduction in intra-ocular pressure.

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

S01EE04
S01ED51
S - Sensory organs
S01 - Ophthalmologicals
S01E - Antiglaucoma preparations and miotics
S01EE - Prostaglandin analogues
S01EE04 - Travoprost

Mechanism of Action

Travoprost, a prostaglandin F2α analogue, is a highly selective full agonist which has a high affinity for the prostaglandin FP receptor, and facilitates reductions in intraocular pressure by increasing the outflow of aqueous humour via trabecular meshwork and uveoscleral pathways [F3061, F3064, L5146]. Reduction of the intraocular pressure in man starts about 2 hours after administration and maximum effect is reached after 12 hours. Significant lowering of intraocular pressure can be maintained for periods exceeding 24 hours with a single dose [F3061, F3064, L5146].

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Prostaglandin
PTGFR [HSA:5737] [KO:K04262]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

157283-68-6

Wikipedia

Travoprost

Biological Half Life

The terminal elimination half-life of travoprost free acid is determined to be approximately 45 minutes, although studies demonstrated half-life values that ranged from 17 to 86 minutes.

Use Classification

Human drugs -> Izba -> EMA Drug Category
Ophthalmologicals, Antiglaucoma preparations and miotics -> Human pharmacotherapeutic group
Human drugs -> DuoTrav -> EMA Drug Category
Ophthalmologicals -> Human pharmacotherapeutic group
Human drugs -> Travatan -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Quaranta L, Riva I, Katsanos A, Floriani I, Centofanti M, Konstas AG. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure. Clin Ophthalmol. 2015 Apr 10;9:633-43. doi: 10.2147/OPTH.S61444. eCollection 2015. Review. PubMed PMID: 25914522; PubMed Central PMCID: PMC4401333.
2: Konstas AG, Quaranta L, Realini T. Overview of the [corrected] travoprost /timolol BAK-free fixed combination. Expert Opin Pharmacother. 2012 Apr;13(5):757-66. doi: 10.1517/14656566.2012.662485. Epub 2012 Feb 24. Review. Erratum in: Expert Opin Pharmacother. 2012 Jun;13(8):1221. PubMed PMID: 22360540.
3: Denis P. Travoprost/timolol fixed combination in the management of open-angle glaucoma: a clinical review. Expert Opin Pharmacother. 2011 Feb;12(3):463-71. doi: 10.1517/14656566.2011.551007. Review. PubMed PMID: 21254951.
4: Cheng JW, Xi GL, Wei RL, Cai JP, Li Y. Effects of travoprost in the treatment of open-angle glaucoma or ocular hypertension: A systematic review and meta-analysis. Curr Ther Res Clin Exp. 2009 Aug;70(4):335-50. doi: 10.1016/j.curtheres.2009.08.006. Review. PubMed PMID: 24683242; PubMed Central PMCID: PMC3967344.
5: Herceg M, Noecker R. Travoprost/timolol fixed combination. Expert Opin Pharmacother. 2008 Apr;9(6):1059-65. doi: 10.1517/14656566.9.6.1059. Review. PubMed PMID: 18377347.
6: Hoy SM, Keam SJ, Keating GM. Travoprost/timolol. Drugs Aging. 2006;23(7):587-97; discussion 598-9. Review. PubMed PMID: 16930087.
7: Waugh J, Jarvis B. Travoprost. Drugs Aging. 2002;19(6):465-71; discussion 472-3. Review. PubMed PMID: 12149052.
8: Whitson JT. Travoprost--a new prostaglandin analogue for the treatment of glaucoma. Expert Opin Pharmacother. 2002 Jul;3(7):965-77. Review. PubMed PMID: 12083996.
9: Noecker RJ, Awadallah NS, Kahook MY. Travoprost 0.004%/timolol 0.5% fixed combination. Drugs Today (Barc). 2007 Feb;43(2):77-83. Review. PubMed PMID: 17353945.
10: Holmstrom S, Buchholz P, Walt J, Wickstrøm J, Aagren M. Analytic review of bimatoprost, latanoprost and travoprost in primary open angle glaucoma. Curr Med Res Opin. 2005 Nov;21(11):1875-83. Review. PubMed PMID: 16307709.
11: Al-Jazzaf AM, DeSantis L, Netland PA. Travoprost: a potent ocular hypotensive agent. Drugs Today (Barc). 2003 Jan;39(1):61-74. Review. PubMed PMID: 12669109.
12: Eisenberg DL, Toris CB, Camras CB. Bimatoprost and travoprost: a review of recent studies of two new glaucoma drugs. Surv Ophthalmol. 2002 Aug;47 Suppl 1:S105-15. Review. PubMed PMID: 12204706.

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